2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans
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Overview
Description
2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans, is a synthetic organic compound. It features a pyrrolo[1,2-a]pyrimidine core, which makes it valuable for various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide typically starts with the preparation of the pyrrolo[1,2-a]pyrimidine core. One method involves the condensation of 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine with the cyclohexyl amine derivative under reflux in the presence of a suitable solvent. The reaction might require catalysts and careful control of temperature and pH to optimize yield. Reagents like sodium hydride or potassium carbonate can facilitate the reaction, while solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) might be used.
Industrial Production Methods
Industrial production of this compound could involve large-scale synthesis with automated systems to ensure consistency and purity. The process might include:
Preparation of intermediates on a large scale
Use of high-pressure reactors to manage exothermic reactions
Advanced purification techniques like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide can undergo various reactions, including:
Oxidation: : Under specific conditions, such as in the presence of strong oxidizing agents (e.g., potassium permanganate or chromium trioxide), the compound can be oxidized to yield different derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can undergo reduction reactions.
Substitution: : Due to the presence of chloro and butoxy groups, nucleophilic substitution reactions can occur, typically in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
The reactions above can yield various derivatives, such as hydroxyl or amino-substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its pyrrolo[1,2-a]pyrimidine core is a building block for drug design and materials science.
Biology
In biological studies, it can act as a probe for understanding receptor-ligand interactions due to its structural features. Researchers utilize it to study enzyme kinetics and protein binding.
Medicine
While not directly a drug, the compound's structure informs the development of pharmaceuticals, particularly in creating analogs with potential therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialized materials or as a component in advanced chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide exerts its effects involves binding to specific molecular targets. Its butoxy group allows for hydrophobic interactions with lipid bilayers or protein pockets, while the pyrrolo[1,2-a]pyrimidine core can engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate enzyme activity or receptor function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-N-cyclohexylpyrrolo[1,2-a]pyrimidine-8-carboxamide
4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-4-methyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide stands out due to its butoxy substitution, which imparts unique physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability.
That's a wrap on the detailed dive into this fascinating compound
Properties
CAS No. |
1919048-28-4 |
---|---|
Molecular Formula |
C19H26ClN3O2 |
Molecular Weight |
363.9 |
Purity |
95 |
Origin of Product |
United States |
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